5-Bromo-4-bromomethyl-1-pentene
Description
Properties
Molecular Formula |
C6H10Br2 |
|---|---|
Molecular Weight |
241.95 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)pent-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-2-3-6(4-7)5-8/h2,6H,1,3-5H2 |
InChI Key |
MWVHPDUFDDPYPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis via 1,5-Dibromopentane Intermediate
A novel and industrially scalable method involves using 1,5-dibromopentane as the starting material to prepare bromo-substituted pentene derivatives, which can be further functionalized to yield compounds like this compound.
| Parameter | Condition/Value |
|---|---|
| Starting Material | 1,5-Dibromopentane |
| Solvent | N,N-Dimethylformamide (DMF) |
| Catalyst | Hexamethylphosphoric triamide |
| Mass Ratio (1,5-dibromopentane : DMF) | 1 : 1 to 5 |
| Mass Ratio (1,5-dibromopentane : Catalyst) | 1 : 0.04 to 0.08 |
| Reaction Temperature | 100–160 °C (preferably 140 °C) |
| Reaction Time | 2–12 hours (preferably 6 hours) |
| Workup | Normal pressure distillation, brine wash, rectification |
| Yield | >50% (example: 50.2%) |
| Purity | >99% |
This method involves heating the mixture of 1,5-dibromopentane, DMF, and the catalyst at elevated temperature to induce elimination and substitution reactions that yield the bromoalkene intermediate. The crude product is isolated by distillation under normal pressure, washed with brine to remove impurities, and purified by rectification to achieve high purity.
- Simplifies synthesis and post-treatment steps.
- Uses inexpensive and readily available raw materials.
- Environmentally friendly solvent system.
- High yield and purity suitable for industrial scale.
- Stable and reproducible process.
- 100 kg 1,5-dibromopentane mixed with 200 kg DMF.
- Heated at 150 °C for 6 hours.
- Distillation and brine wash yielded 32.6 kg of product with 99% purity and 50.2% yield.
Comparative Analysis of Preparation Methods
| Feature | 1,5-Dibromopentane Route | 4-Penten-1-ol Bromination Route |
|---|---|---|
| Raw Material Availability | Commercially available, inexpensive | Limited availability, costly |
| Reaction Complexity | Moderate, one-pot heating and distillation | Multi-step, sensitive bromination |
| Yield | >50%, scalable | Variable, often lower |
| Purity | >99% after purification | Dependent on bromination control |
| Environmental Impact | Uses DMF, catalyst, relatively green | Uses PBr3, harsher reagents |
| Industrial Suitability | High | Limited |
Research Discoveries and Optimizations
- The use of hexamethylphosphoric triamide as a catalyst in the 1,5-dibromopentane route significantly improves reaction yield and stability.
- Optimal reaction temperature (around 140 °C) and time (6 hours) balance conversion and selectivity.
- Brine washing effectively removes polar impurities, enhancing final product purity.
- The process is adaptable for large-scale production, reducing costs and environmental footprint.
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-bromomethyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in inert solvents like dichloromethane (CH2Cl2) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) in acidic or neutral conditions are frequently employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other functionalized derivatives.
Addition Reactions: Products include dihalogenated alkanes.
Oxidation Reactions: Products include carboxylic acids and ketones.
Scientific Research Applications
5-Bromo-4-bromomethyl-1-pentene is widely utilized in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Bromo-4-bromomethyl-1-pentene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound can be easily substituted by nucleophiles, leading to the formation of various functionalized derivatives. The double bond in the compound can also participate in addition reactions with electrophiles, resulting in the formation of dihalogenated products . These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 5-Bromo-4-bromomethyl-1-pentene with three structurally related brominated alkenes and alkanes, based on the available evidence:
2.1. 5-Bromo-1-pentene (CAS 1119-51-3)
- Molecular Formula : C₅H₉Br
- Molecular Weight : 149.03 g/mol
- Structure : CH₂=CHCH₂CH₂CH₂Br
- Key Properties :
- Applications: Used as a starting material in the synthesis of DL-histrionicotoxin and benzophenone-containing fatty acids . Its terminal alkene and bromine substituent enable participation in Suzuki-Miyaura couplings and alkylation reactions .
- Safety : Requires precautions against ignition due to flammability .
2.2. 1-Pentene, 5-bromo-4-methyl (CAS 89490-02-8)
- Molecular Formula : C₆H₁₁Br
- Molecular Weight : 163.06 g/mol
- Structure : CH₂=CHCH(CH₃)CH₂Br
- Applications : Likely used in specialized alkylation or polymerization reactions where branching is advantageous.
2.3. 1-Bromopentane (CAS 110-53-2)
- Molecular Formula : C₅H₁₁Br
- Molecular Weight : 151.05 g/mol
- Structure : CH₃(CH₂)₄Br
- Key Properties :
- Applications : Common solvent and intermediate in pharmaceuticals and agrochemicals .
- Safety : Causes skin and eye irritation; requires immediate washing upon contact .
Comparative Analysis Table
*Hypothetical compound inferred for comparison.
Research Findings and Key Differences
- The bromomethyl group in this compound (if synthesized) would enhance electrophilicity, enabling dual functionalization in polymer chemistry or tandem reactions.
- Physical Properties :
- Brominated alkenes (e.g., 5-Bromo-1-pentene) generally have lower boiling points than saturated bromoalkanes (e.g., 1-Bromopentane) due to weaker van der Waals forces in alkenes .
- Branching in 1-Pentene, 5-bromo-4-methyl reduces crystallinity and may lower melting points compared to linear analogs .
Q & A
Basic: What are the optimal synthetic conditions for 5-Bromo-4-bromomethyl-1-pentene to maximize yield and minimize side reactions?
Methodological Answer:
The synthesis of this compound requires careful control of bromination conditions. A two-step approach is recommended:
Initial Bromination: Use N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., benzoyl peroxide in CCl₄ at 80°C) to selectively brominate the allylic position, as demonstrated in similar substrates .
Second Bromination: For the bromomethyl group, electrophilic bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperatures (0–5°C) can prevent over-bromination.
Key Considerations:
- Monitor reaction progress via TLC or GC-MS to halt the reaction at the desired stage.
- Purify via fractional distillation or column chromatography to isolate the product from di-brominated byproducts .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent decomposition or unintended radical reactions .
- Handling: Use explosion-proof refrigerators and avoid ignition sources due to flammability risks .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct reactions in a fume hood to mitigate inhalation risks .
Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?
Methodological Answer:
Discrepancies in solubility (e.g., immiscibility in water vs. partial solubility in polar solvents) may arise from differences in purity or measurement conditions. To address this:
Standardize Solubility Tests: Use USP/PhEur protocols with controlled temperature (25°C) and solvent grades.
Characterize Purity: Confirm purity via HPLC or NMR before testing. Trace impurities (e.g., residual Br₂) can alter solubility profiles .
Explore Solvent Blends: Test mixtures like DCM/hexane to identify optimal recrystallization conditions .
Advanced: What strategies enable regioselective bromination in synthesizing this compound?
Methodological Answer:
Regioselectivity challenges arise due to competing bromination at allylic, vinylic, or methyl positions. Strategies include:
- Radical vs. Electrophilic Pathways: Use NBS/radical initiators for allylic bromination, avoiding electrophilic Br₂, which favors double-bond addition .
- Steric and Electronic Effects: Introduce directing groups (e.g., electron-donating substituents) to steer bromine to the bromomethyl position.
- Computational Modeling: Pre-screen reaction pathways using DFT calculations to predict regioselectivity .
Advanced: How do the bromo and bromomethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: The bromo group at C5 participates readily, while the bromomethyl group (C4) may require activation via Pd(0) catalysts.
- Competing Pathways: The bromomethyl group can undergo elimination under basic conditions; use mild bases (e.g., K₂CO₃) and low temperatures to suppress side reactions .
- Applications: The compound serves as a bifunctional linker in dendrimer synthesis or polymer functionalization .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR: ¹H NMR (CDCl₃) shows distinct vinyl proton signals (δ 5.2–5.8 ppm) and bromomethyl protons (δ 3.4–3.6 ppm). ¹³C NMR confirms substitution patterns .
- Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion peak (m/z 226.93 for C₆H₉Br₂⁺) and fragments .
- Purity: Use GC with FID detection (>98% purity threshold) .
Advanced: How can computational modeling aid in studying reaction kinetics for this compound?
Methodological Answer:
- Mechanistic Insights: Apply density functional theory (DFT) to model transition states and activation energies for bromination steps .
- Kinetic Simulations: Use software like Gaussian or ORCA to predict rate constants for competing pathways (e.g., allylic vs. vinylic bromination).
- Validation: Correlate computational data with experimental kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
